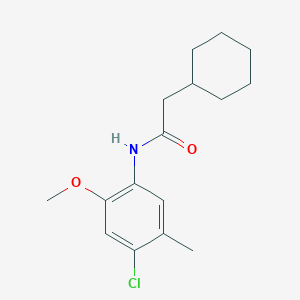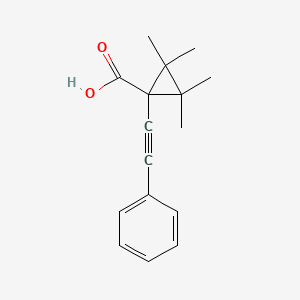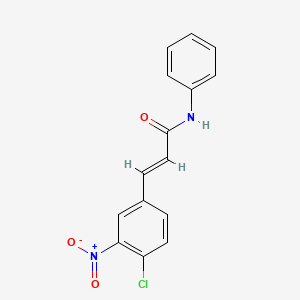
N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyclohexylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyclohexylacetamide, also known as CMMDA, is a chemical compound that has gained attention due to its potential use in scientific research. The compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyclohexylacetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. Studies have shown that N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyclohexylacetamide can inhibit the production of pro-inflammatory cytokines and activate antioxidant enzymes, which may contribute to its neuroprotective effects. Additionally, N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyclohexylacetamide has been shown to activate the opioid system, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyclohexylacetamide has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and apoptosis in neuronal cells. Additionally, N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyclohexylacetamide has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. Studies have also shown that N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyclohexylacetamide can improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyclohexylacetamide in lab experiments is its potential as a neuroprotective and analgesic agent. Additionally, N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyclohexylacetamide has been shown to have low toxicity and is well-tolerated in animal studies. However, one limitation of using N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyclohexylacetamide in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research on N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyclohexylacetamide. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyclohexylacetamide and its potential as an analgesic and anti-inflammatory agent. Studies are also needed to determine the optimal dosage and administration of N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyclohexylacetamide for therapeutic use. Finally, the development of new synthesis methods and formulations of N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyclohexylacetamide may improve its solubility and bioavailability, making it a more effective therapeutic agent.
Synthesemethoden
N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyclohexylacetamide can be synthesized using various methods, including the reaction of 4-chloro-2-methoxy-5-methylbenzoic acid with cyclohexylmethylamine and acetic anhydride. Another method involves the reaction of 4-chloro-2-methoxy-5-methylacetophenone with cyclohexylmethylamine and acetic anhydride. The resulting product is a white crystalline powder that is soluble in organic solvents such as chloroform and methanol.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyclohexylacetamide has been used in scientific research for its potential as a neuroprotective agent. Studies have shown that N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyclohexylacetamide can protect against oxidative stress, inflammation, and apoptosis in neuronal cells. Additionally, N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyclohexylacetamide has been studied for its potential as an analgesic and anti-inflammatory agent. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain.
Eigenschaften
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO2/c1-11-8-14(15(20-2)10-13(11)17)18-16(19)9-12-6-4-3-5-7-12/h8,10,12H,3-7,9H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMZVUINBBURQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)CC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyclohexylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-[(2,6-difluorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5882126.png)




![N-(2-fluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5882146.png)
![4-[(3,4-dichlorobenzyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5882158.png)
![N-{2-[(4-methoxybenzoyl)amino]benzoyl}-beta-alanine](/img/structure/B5882166.png)
![N-{[(4-chlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5882168.png)

![4-{[(1,2-dimethyl-1H-indol-3-yl)methylene]amino}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5882178.png)


